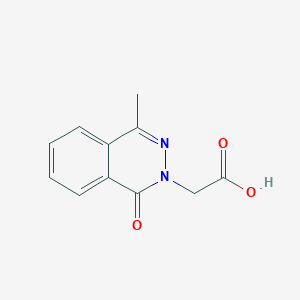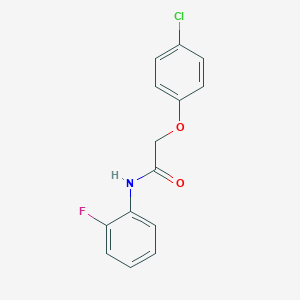
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as "CF3" and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide exhibits anti-inflammatory and analgesic effects in animal models. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects in animal models. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Orientations Futures
For the study of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide include further investigation of its mechanism of action, as well as its potential applications in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroaniline with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction leads to the formation of an intermediate compound, which is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
327025-66-1 |
|---|---|
Nom du produit |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
Formule moléculaire |
C14H11ClFNO2 |
Poids moléculaire |
279.69 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Clé InChI |
KYFYLSGGDIPTTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



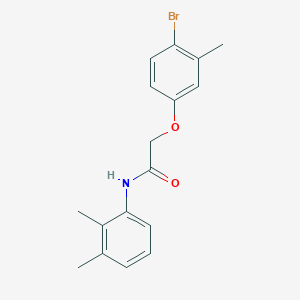
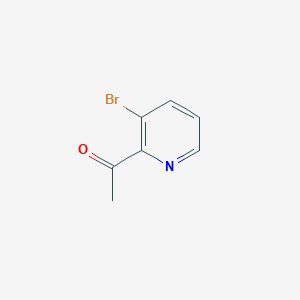
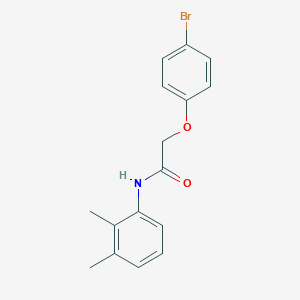
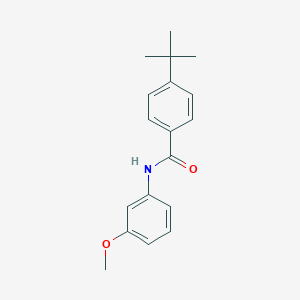

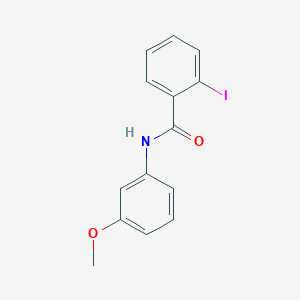
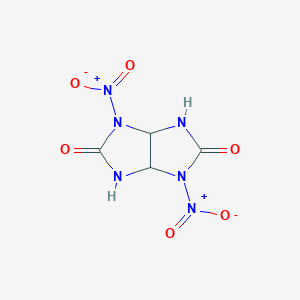
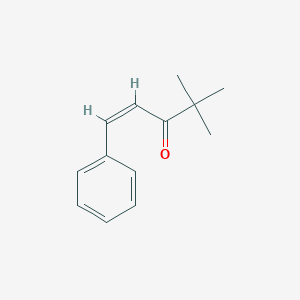
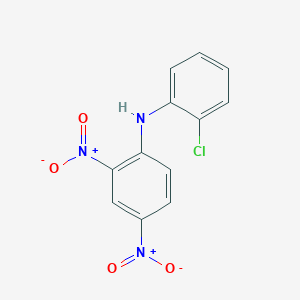
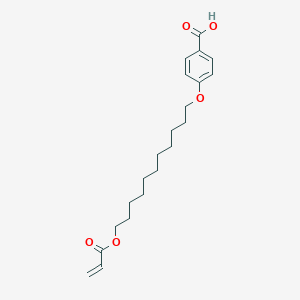
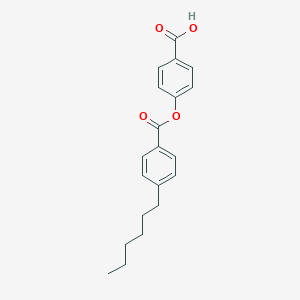
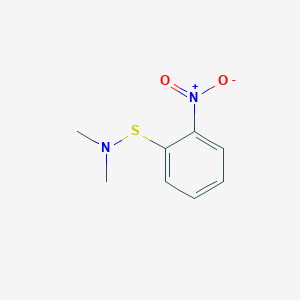
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
